

Technical Guide: Ald-Ph-amido-PEG11-C2-NH2 in Advanced Bioconjugation

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-C2-NH2

Cat. No.: B11835213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ald-Ph-amido-PEG11-C2-NH2**, a versatile heterobifunctional linker crucial for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker featuring a terminal aldehyde group and a primary amine, separated by an 11-unit polyethylene glycol (PEG) chain. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

Property	Value
CAS Number	1337889-01-6[1]
Molecular Weight	676.8 g/mol [1]
Molecular Formula	C32H56N2O13[1]
Purity	Typically >95%
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, and water



Application in Antibody-Drug Conjugate (ADC) Synthesis

Ald-Ph-amido-PEG11-C2-NH2 serves as a bridge connecting a cytotoxic payload to a monoclonal antibody (mAb). The PEG component is known to improve the solubility and stability of ADCs, potentially leading to a better therapeutic index.[2][3]

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines a general two-step procedure for conjugating a drug payload and an antibody using Ald-Ph-amido-PEG11-C2-NH2.

Step 1: Conjugation of the Linker to an NHS-Activated Drug Payload

This step involves the reaction of the primary amine of the linker with an N-Hydroxysuccinimide (NHS)-activated drug payload.

- Materials:
 - Ald-Ph-amido-PEG11-C2-NH2
 - NHS-activated drug payload
 - Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
 - Reaction vessel
 - Stirring apparatus
- Procedure:
 - Dissolve the NHS-activated drug payload in anhydrous DMF or DMSO.
 - In a separate vessel, dissolve **Ald-Ph-amido-PEG11-C2-NH2** in the same solvent.
 - Add the linker solution to the drug payload solution.



- Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
- Upon completion, the aldehyde-functionalized drug-linker conjugate can be purified by reverse-phase HPLC.

Step 2: Conjugation of the Aldehyde-Functionalized Drug-Linker to an Antibody

This step utilizes reductive amination to form a stable bond between the aldehyde group of the drug-linker conjugate and primary amines (e.g., lysine residues) on the antibody.

Materials:

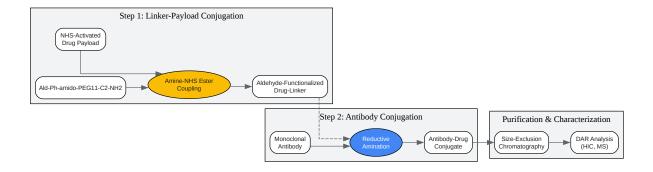
- Purified aldehyde-functionalized drug-linker conjugate
- Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
- Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane as a reducing agent
- Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Exchange the antibody into the reaction buffer.
- Add the purified aldehyde-functionalized drug-linker conjugate to the antibody solution at a desired molar ratio.
- Add the reducing agent to the mixture. A typical starting concentration is 20-50 mM for sodium cyanoborohydride.
- Incubate the reaction at 4°C or room temperature for 12-24 hours.
- Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).



- Purify the resulting ADC using size-exclusion chromatography to remove unreacted druglinker and other small molecules.
- Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.



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Workflow for the synthesis of an Antibody-Drug Conjugate.

Application in PROTAC Synthesis

In PROTAC technology, **Ald-Ph-amido-PEG11-C2-NH2** can link a target protein-binding ligand to an E3 ligase-binding ligand. The bifunctional nature of the linker allows for a modular assembly of the final PROTAC molecule.

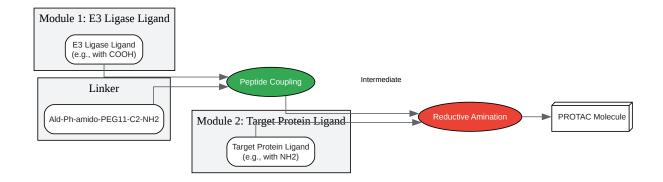
Experimental Protocol: PROTAC Assembly

This protocol describes a general method for synthesizing a PROTAC using the specified linker.



Procedure:

- The primary amine of Ald-Ph-amido-PEG11-C2-NH2 can be reacted with a carboxylic acid-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
- The resulting aldehyde-functionalized E3 ligase-linker intermediate is then purified.
- This intermediate can then be conjugated to an amine-functionalized target protein ligand via reductive amination, as described in Step 2 of the ADC synthesis protocol.
- Alternatively, the aldehyde group of the linker can be reacted first with an amine-containing target protein ligand, followed by conjugation of the linker's amine group to the E3 ligase ligand.



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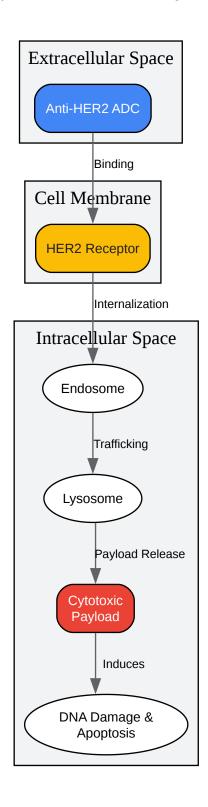
Logical relationship for the assembly of a PROTAC molecule.

Signaling Pathway Context: ADC Targeting the HER2 Pathway

ADCs developed using this linker can be designed to target specific cell surface receptors, such as HER2, which is overexpressed in certain cancers. Upon binding to HER2, the ADC is



internalized, and the cytotoxic payload is released, leading to cell death.



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Mechanism of action for an anti-HER2 Antibody-Drug Conjugate.



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